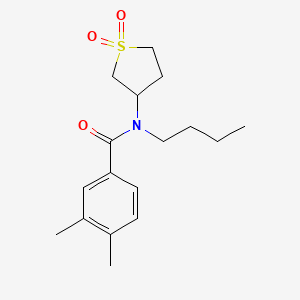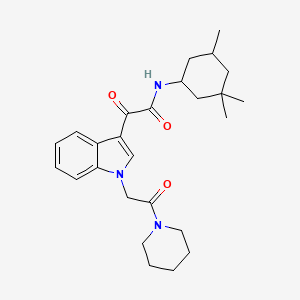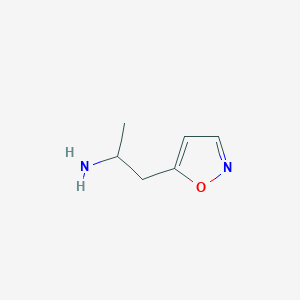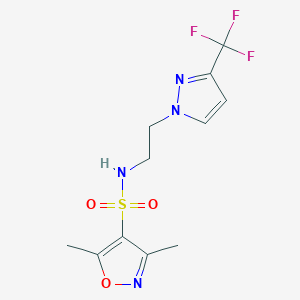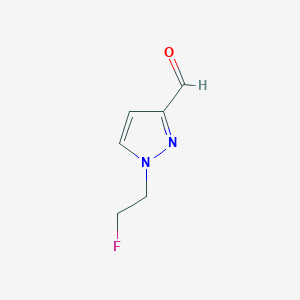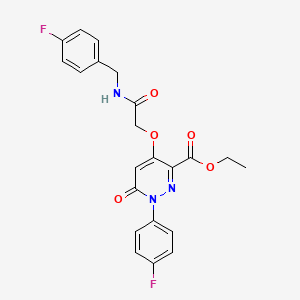
8-(butylamino)-7-(2-hydroxy-3-(4-nitrophenoxy)propyl)-3-methyl-1H-purine-2,6(3H,7H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(butylamino)-7-(2-hydroxy-3-(4-nitrophenoxy)propyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a synthetic compound belonging to the purine derivative family. This compound is recognized for its intricate structure which combines various functional groups, providing a unique set of chemical properties that render it valuable in multiple scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of 8-(butylamino)-7-(2-hydroxy-3-(4-nitrophenoxy)propyl)-3-methyl-1H-purine-2,6(3H,7H)-dione typically involves multi-step synthesis. The synthesis begins with the formation of the purine core, followed by the sequential addition of the butylamino, hydroxyl, and nitrophenoxy groups. Reaction conditions usually require controlled temperatures, appropriate solvents such as DMF (Dimethylformamide), and catalysts to facilitate specific reactions.
Industrial Production Methods: Industrially, the synthesis can be scaled up using batch or continuous flow reactors, ensuring consistency in temperature and reaction times. Purification methods such as recrystallization or chromatography are employed to obtain high-purity product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: It can undergo oxidative reactions, particularly targeting the hydroxyl and amino groups.
Reduction: Reduction reactions may modify the nitro group to an amino group.
Substitution: The aromatic ring's nitrophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Uses reagents such as hydrogen peroxide or chromic acid.
Reduction: Utilizes metal catalysts like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: Involves reagents like sodium hydroxide or potassium tert-butoxide in the presence of heat.
Major Products: These reactions can yield a variety of products, including reduced amines, hydroxylated derivatives, and substituted aryl compounds, depending on the specific conditions and reagents used.
Applications De Recherche Scientifique
Chemistry: In chemistry, this compound serves as a building block for the synthesis of more complex molecules, contributing to the development of new materials or drug candidates.
Biology and Medicine: It has potential applications in biology and medicine, particularly in the development of new pharmaceuticals. Its structure allows it to interact with various biological targets, making it a candidate for drugs targeting specific enzymes or receptors.
Industry: In industry, it can be used in the development of specialty chemicals, potentially serving roles in coatings, adhesives, or other materials requiring specific functional properties.
Mécanisme D'action
The mechanism by which 8-(butylamino)-7-(2-hydroxy-3-(4-nitrophenoxy)propyl)-3-methyl-1H-purine-2,6(3H,7H)-dione exerts its effects generally involves interactions at the molecular level, such as binding to specific enzymes or receptors. These interactions can modulate biological pathways, leading to desired therapeutic effects. The presence of multiple functional groups allows for versatile binding and activity in biological systems.
Comparaison Avec Des Composés Similaires
Caffeine
Theophylline
Pentoxifylline
8-(3,4-dimethoxybenzylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione
Uniqueness: Compared to these similar compounds, 8-(butylamino)-7-(2-hydroxy-3-(4-nitrophenoxy)propyl)-3-methyl-1H-purine-2,6(3H,7H)-dione stands out due to its specific functional groups that enhance its reactivity and binding potential. The nitrophenoxy group, in particular, provides additional sites for interaction, making it more versatile in its applications.
So there you have it! A comprehensive breakdown of this compound. Got more compounds you're curious about?
Propriétés
IUPAC Name |
8-(butylamino)-7-[2-hydroxy-3-(4-nitrophenoxy)propyl]-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N6O6/c1-3-4-9-20-18-21-16-15(17(27)22-19(28)23(16)2)24(18)10-13(26)11-31-14-7-5-12(6-8-14)25(29)30/h5-8,13,26H,3-4,9-11H2,1-2H3,(H,20,21)(H,22,27,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUNIMUPOAMFMQH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=NC2=C(N1CC(COC3=CC=C(C=C3)[N+](=O)[O-])O)C(=O)NC(=O)N2C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N6O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Ethyl 5-(4-bromobenzamido)-3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2387808.png)
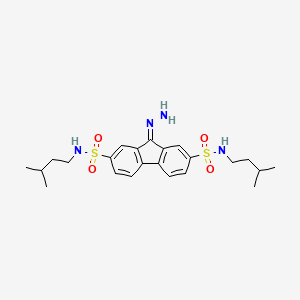

![N-(3,5-dimethylphenyl)-2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2387813.png)

![N-[3-(tetrazol-1-yl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B2387815.png)
